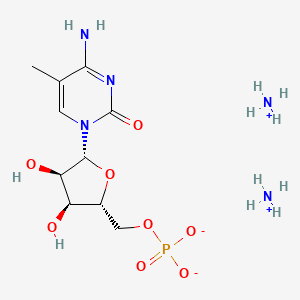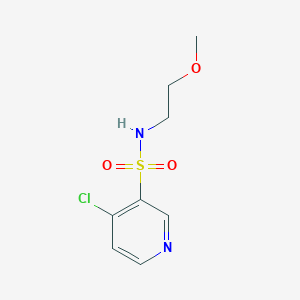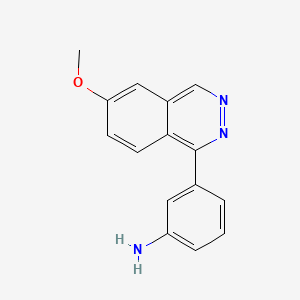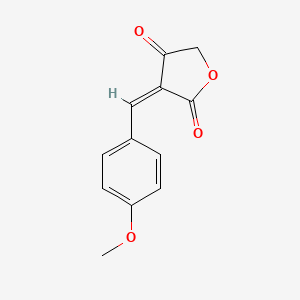![molecular formula C6H9N3O2 B12921403 5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one CAS No. 88100-21-4](/img/structure/B12921403.png)
5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazolone family. This compound features a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. It is known for its diverse applications in various fields, including medicinal chemistry, fluorescent protein chromophores, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one typically involves the condensation of imidazol-4-one with acetals of N,N-dialkylformamides . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Preparation of Imidazol-4-one: This intermediate is prepared in situ.
Condensation Reaction: The imidazol-4-one is then reacted with acetals of N,N-dialkylformamides to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated imidazolone derivatives.
Scientific Research Applications
5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes . Additionally, its fluorescent properties make it useful for tracking and imaging applications in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Methylidene-3,5-dihydro-4H-imidazol-4-one: This compound shares a similar core structure but differs in the substituents attached to the ring.
4-Methylidene-5-one: Another related compound with a different substitution pattern.
Uniqueness
5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its fluorescent properties make it particularly valuable for scientific research and industrial applications .
Properties
CAS No. |
88100-21-4 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-ethyl-4-hydroxy-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-7-5(10)4-6(11)9-3-8-4/h3,11H,2H2,1H3,(H,7,10)(H,8,9) |
InChI Key |
RCPSOMPLBLVNTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(N=CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


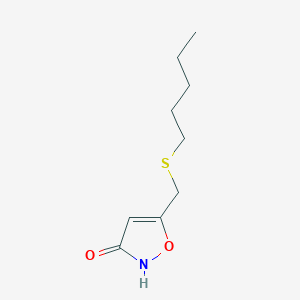
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)


![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

